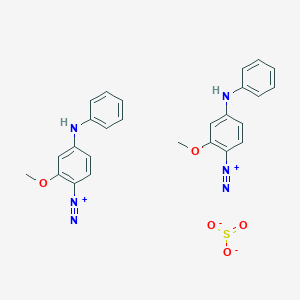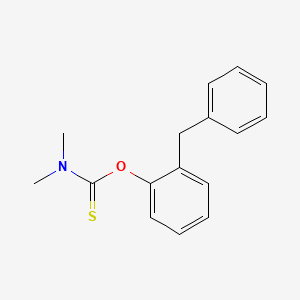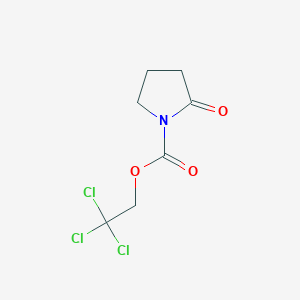![molecular formula C7H14NO3P B14288216 [Amino(dicyclopropyl)methyl]phosphonic acid CAS No. 117196-64-2](/img/structure/B14288216.png)
[Amino(dicyclopropyl)methyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Amino(dicyclopropyl)methyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to an amino group and a dicyclopropylmethyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Amino(dicyclopropyl)methyl]phosphonic acid typically involves the reaction of dicyclopropylmethylamine with a suitable phosphonic acid derivative. One common method is the McKenna reaction, which involves the use of bromotrimethylsilane (BTMS) to convert dialkyl phosphonates into phosphonic acids . The reaction conditions generally include mild temperatures and the use of solvents such as acetonitrile or dioxane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[Amino(dicyclopropyl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted amino compounds .
Applications De Recherche Scientifique
[Amino(dicyclopropyl)methyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential as a bioactive molecule with applications in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Mécanisme D'action
The mechanism of action of [Amino(dicyclopropyl)methyl]phosphonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminomethylphosphonic acid: Similar in structure but lacks the dicyclopropylmethyl group.
Glyphosate: A widely known herbicide with a phosphonic acid group but different substituents.
Phosphonoacetic acid: Contains a phosphonic acid group but with different functional groups attached.
Uniqueness
[Amino(dicyclopropyl)methyl]phosphonic acid is unique due to its dicyclopropylmethyl moiety, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
117196-64-2 |
|---|---|
Formule moléculaire |
C7H14NO3P |
Poids moléculaire |
191.16 g/mol |
Nom IUPAC |
[amino(dicyclopropyl)methyl]phosphonic acid |
InChI |
InChI=1S/C7H14NO3P/c8-7(5-1-2-5,6-3-4-6)12(9,10)11/h5-6H,1-4,8H2,(H2,9,10,11) |
Clé InChI |
BXHMZIFAOZFRNF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(C2CC2)(N)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methoxy-5-[(oct-1-en-3-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14288153.png)
![N,N'-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide](/img/structure/B14288157.png)


![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)


![Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate](/img/structure/B14288193.png)




